molecular formula C26H27N5O2 B2894919 5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946282-78-6

5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2894919
CAS No.: 946282-78-6
M. Wt: 441.535
InChI Key: SYQAYQBKOWPWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that regulates the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft. By inhibiting GlyT1, the compound increases the concentration of glycine in the synaptic cleft, enhancing its inhibitory effect .

Mode of Action

The compound acts as a GlyT1 inhibitor . It binds to the GlyT1 protein, preventing it from reabsorbing glycine back into the neuron. This results in an increased concentration of glycine in the synaptic cleft, which can then bind to more glycine receptors on the post-synaptic neuron, enhancing the inhibitory signal .

Biochemical Pathways

The inhibition of GlyT1 by the compound affects the glycinergic pathway . By increasing the concentration of glycine in the synaptic cleft, the compound enhances the inhibitory effect of glycine on the post-synaptic neuron. This can lead to a decrease in neuronal excitability, which may have therapeutic effects in conditions characterized by excessive neuronal activity .

Result of Action

The increased concentration of glycine in the synaptic cleft, resulting from the inhibition of GlyT1, enhances the inhibitory effect of glycine on the post-synaptic neuron. This can lead to a decrease in neuronal excitability, which may have therapeutic effects in conditions characterized by excessive neuronal activity .

Biological Activity

The compound 5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one belongs to a class of pyrazolo-pyrimidine derivatives that have garnered interest for their potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H31N3O2C_{26}H_{31}N_3O_2, with a molecular weight of approximately 449.61 g/mol. The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . Notably, research indicates that these compounds can act as dual inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2).

  • In vitro Studies : In one study, a related compound exhibited IC50 values ranging from 0.3 µM to 24 µM against various cancer cell lines, demonstrating significant antiproliferative effects and inducing apoptosis in MCF-7 breast cancer cells . The mechanism involves inhibition of cell migration and suppression of cell cycle progression leading to DNA fragmentation.

Enzyme Inhibition

The compound's structural features suggest potential inhibitory activity against key enzymes involved in cancer progression and metabolism.

  • Monoamine Oxidase Inhibition : Similar compounds have shown varying degrees of inhibition against monoamine oxidases (MAO-A and MAO-B), which are critical in neurotransmitter metabolism. For instance, certain derivatives have reported IC50 values as low as 0.039 µM for MAO-B . This activity may contribute to neuroprotective effects and modulation of mood disorders.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that incorporate piperidine derivatives and pyrazolo-pyrimidine frameworks. The structure-activity relationship studies indicate that modifications on the benzylpiperidine moiety significantly affect biological activity.

Summary Table of Biological Activities

Activity TypeCompoundIC50 Value (µM)Reference
EGFR Inhibition5-(...)-1H-pyrazolo[3,4-d]pyrimidin0.3 - 24
MAO-B InhibitionRelated Derivative0.039
Antiproliferative ActivityMCF-7 CellsEffective

Case Studies

Case Study 1: Antitumor Efficacy
In a preclinical model using MCF-7 breast cancer cells, the compound demonstrated significant tumor growth inhibition compared to control groups. The study utilized molecular docking simulations to elucidate binding interactions with target proteins, confirming its role as a multitarget inhibitor .

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of similar piperidine derivatives against oxidative stress-induced neuronal damage, suggesting that such compounds could be beneficial in treating neurodegenerative disorders due to their MAO inhibitory effects .

Properties

IUPAC Name

5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c32-24(29-14-11-21(12-15-29)17-20-7-3-1-4-8-20)13-16-30-19-27-25-23(26(30)33)18-28-31(25)22-9-5-2-6-10-22/h1-10,18-19,21H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQAYQBKOWPWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.